Metaraminol

Obstetric Anesthesia Vasopressor Neonatal Outcomes

Procure Metaraminol (CAS 54-49-9) for research and analytical applications. This sympathomimetic amine uniquely combines direct α₁-agonism with indirect norepinephrine release, offering a hemodynamic signature distinct from pure α-agonists like phenylephrine. Clinically validated for preventing maternal hypotension during spinal anesthesia and for safe peripheral intravenous administration, avoiding central line complications. Ideal for developing novel vasopressor protocols.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 54-49-9
Cat. No. B1676334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaraminol
CAS54-49-9
SynonymsAramine
Araminol
Bitartrate, Metaraminol
hydroxyphenylpropanolamine
Isophenylephrine
m Hydroxynorephedrine
m Hydroxyphenylpropanolamine
m-Hydroxynorephedrine
m-hydroxyphenylpropanolamine
meta Hydroxynorephedrine
meta-Hydroxynorephedrine
Metaradrin
Metaraminol
Metaraminol Bitartrate
Metaraminol Bitartrate (1:1)
Metaraminol Tartrate
Tartrate, Metaraminol
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)O)N
InChIInChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1
InChIKeyWXFIGDLSSYIKKV-RCOVLWMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOLUBILITY IN ALCOHOL: 1 G/100 ML /BITARTRATE/
INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/
1.28e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metaraminol (CAS 54-49-9) Technical Baseline and Comparator Scope


Metaraminol (CAS 54-49-9) is a sympathomimetic amine that acts predominantly as an agonist at alpha-1 adrenergic receptors and also indirectly stimulates the release of norepinephrine [1]. It is used clinically as a vasoconstrictor for the prevention and treatment of hypotension, particularly in settings such as spinal anesthesia for cesarean section [2]. This evidence guide focuses on quantifiable differentiation of metaraminol against its most relevant clinical comparators, including norepinephrine, phenylephrine, and ephedrine.

Why Metaraminol Cannot Be Directly Substituted with Other Vasopressors


Despite belonging to the sympathomimetic amine class, metaraminol exhibits a distinct pharmacological and clinical profile that precludes simple interchange with other vasopressors like phenylephrine or norepinephrine. Its mixed mechanism, involving both direct alpha-1 agonism and indirect norepinephrine release, yields a unique hemodynamic signature and safety profile [1]. Furthermore, its potency, as measured by pEC50 in human vascular tissue, is significantly different from that of both phenylephrine and norepinephrine [2]. Critically, unlike norepinephrine which is preferentially administered via central venous access, metaraminol is routinely and safely administered via peripheral intravenous lines, a key logistical and safety differentiator [3]. These are not just semantic differences; they translate into quantifiable, clinically meaningful outcomes detailed below.

Quantitative Differentiation of Metaraminol vs. Norepinephrine, Phenylephrine, and Ephedrine


Superior Neonatal Umbilical Arterial pH vs. Phenylephrine in Cesarean Section

Metaraminol demonstrates superior neonatal acid-base outcomes compared to phenylephrine when used as a prophylactic infusion to prevent hypotension during spinal anesthesia for elective cesarean section. This is a key differentiator for procurement in obstetric anesthesia settings [1].

Obstetric Anesthesia Vasopressor Neonatal Outcomes

Non-Inferiority to Norepinephrine and Lower Incidence of Hypotension in Cesarean Section

In a three-arm randomized controlled trial, metaraminol was non-inferior to norepinephrine for the primary outcome of neonatal umbilical arterial pH. Notably, metaraminol was associated with a significantly lower incidence of hypotension compared to norepinephrine [1].

Obstetric Anesthesia Vasopressor Hemodynamics

Lower In Vitro Potency in Human Radial and Pulmonary Arteries vs. Norepinephrine and Phenylephrine

In isolated human radial and pulmonary artery preparations, metaraminol exhibits significantly lower potency (higher pEC50) compared to norepinephrine and phenylephrine, indicating a distinct pharmacological profile at the vascular level [1].

Vascular Pharmacology In Vitro Potency

Defined Dose Conversion Ratio vs. Norepinephrine in Septic Shock Model

A dose conversion ratio between metaraminol and norepinephrine was established in a septic shock model, providing a quantitative basis for clinical substitution [1]. Furthermore, metaraminol was associated with significantly lower creatinine levels, suggesting potential renal protection [2].

Septic Shock Vasopressor Dose Equivalence

Meta-Analysis: Superior Umbilical Artery pH vs. Ephedrine and Phenylephrine in Cesarean Section

A meta-analysis of randomized controlled trials found that metaraminol is associated with a significantly higher umbilical arterial pH compared to ephedrine, and a moderately higher pH compared to phenylephrine, consolidating its favorable profile for fetal acid-base status in cesarean section [1].

Meta-Analysis Obstetric Anesthesia Vasopressor

Higher Anorectic Potency in Preclinical Model vs. Phenylephrine

In a preclinical model of anorexia, metaraminol demonstrates greater potency than phenylephrine in reducing food intake, a finding relevant to understanding its central nervous system activity profile [1].

Appetite Suppression Preclinical Potency

High-Impact Application Scenarios for Metaraminol Based on Comparative Evidence


Prophylaxis of Hypotension in Elective Cesarean Section

Metaraminol is a first-line choice for preventing maternal hypotension during spinal anesthesia for elective cesarean section. Its use is supported by multiple randomized controlled trials demonstrating non-inferiority to norepinephrine for neonatal umbilical artery pH, with a lower incidence of maternal hypotension [7]. Compared to phenylephrine, it provides a statistically significant and clinically meaningful improvement in umbilical arterial pH [8]. A meta-analysis further confirms its superiority over ephedrine for fetal acid-base status [9]. For procurement in obstetric anesthesia, these data justify the selection of metaraminol to optimize both maternal and neonatal outcomes.

Peripheral Vasopressor Infusion in Critical Care and Neurology

Unlike norepinephrine, which often necessitates central venous access due to concerns about extravasation injury, metaraminol can be safely and effectively administered via a peripheral intravenous line [7]. A recent study in patients with neurological conditions found that peripheral metaraminol infusion achieved target blood pressure 73.4% of the time, with adverse events occurring in only 5 of 273 patients [8]. This peripheral route of administration avoids the delays and complications associated with central line placement, making metaraminol a valuable agent for timely hemodynamic support in the emergency department, operating room, and intensive care unit [9].

Hemodynamic Management in Septic Shock with Renal Considerations

In a preclinical model of septic shock, metaraminol achieved pressor targets comparable to norepinephrine but was associated with significantly lower creatinine levels, suggesting a potential renal-sparing effect [7]. The study also established a clinically useful dose conversion ratio of 6:1 (metaraminol : norepinephrine) [8]. While not a first-line agent in international guidelines, metaraminol remains a widely used alternative in many centers, particularly in the UK, where 88% of surveyed critical care units report its use [9]. For research and clinical settings where norepinephrine is contraindicated or unavailable, metaraminol offers a viable and quantifiably characterized alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metaraminol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.